molecular formula C10H15NO B2871313 1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde CAS No. 1087610-67-0

1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2871313
CAS No.: 1087610-67-0
M. Wt: 165.236
InChI Key: FFMNVAFTMOIQHB-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group at the first position, a methyl group at the fourth position, and an aldehyde group at the third position of the pyrrole ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-4-methylpyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-11(10(2,3)4)6-9(8)7-12/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMNVAFTMOIQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=C1C=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation of Pyrrole Precursors

A prominent approach involves Friedel-Crafts alkylation to introduce the tert-butyl group directly onto the pyrrole ring. In a method adapted from US Patent 6,441,194B1, pyrrole-3-carbaldehyde derivatives undergo alkylation with tert-butyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃). For instance, reacting pyrrole-3-carbaldehyde with tert-butyl chloride (1.2 equiv) in 1,2-dichloroethane at 0°C to room temperature for 1.5 hours achieves quantitative conversion to 4-tert-butyl-pyrrole-3-carbaldehyde (Table 1). While this method excels in simplicity, regioselectivity challenges arise due to the inherent nucleophilicity of pyrrole’s α-positions. Computational studies suggest that steric hindrance from the pre-existing methyl group at the 4-position could direct tert-butyl installation to the 1-position, though experimental validation remains pending.

Palladium-Catalyzed Coupling Reactions

Alternative alkylation strategies employ palladium catalysts to enhance selectivity. A patent by CN116178239B demonstrates the utility of Pd-C/HZSM-5 molecular sieve systems in hydrogenative cyclization reactions. Although developed for a fluorophenyl-substituted pyrrole, this method’s conditions—60–90°C in 1,4-dioxane with 10% Pd-C—could be adapted for tert-butyl group installation via hydrogenolysis of pre-functionalized intermediates. For example, a tert-butyl-protected propargylamine intermediate might undergo cyclization under these conditions to yield the target scaffold.

Cyclization Approaches for Pyrrole Ring Formation

Knorr Pyrrole Synthesis with Pre-Substituted Moieties

The classical Knorr pyrrole synthesis, which condenses α-aminoketones with β-ketoesters, offers a pathway to pre-substituted pyrroles. A Zr-catalyzed adaptation reported in The Journal of Organic Chemistry (2023) enables the synthesis of tetrasubstituted pyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. Applying this method, tert-butyl-protected α-aminoaldehydes could react with methyl-substituted β-ketoesters to form the pyrrole ring with desired substituents. For instance, tert-butyl (S)-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate reacts with acetylacetone under Zr catalysis to yield 1,3-diacylpyrroles, which could be reduced to the target aldehyde.

Hydrogenative Cyclization of Nitrile Intermediates

A two-step process from CN116178239B involves (1) substitution of 2-fluoro-α-bromoacetophenone with 3-oxopropionitrile to form a nitrile intermediate and (2) hydrogenative cyclization using Pd-C/HZSM-5. Translating this to the target compound, 3-oxopropionitrile could be replaced with a methyl-substituted nitrile to direct cyclization toward the 4-methyl position. Post-cyclization oxidation of a hydroxymethyl group to the aldehyde (e.g., via MnO₂) would furnish the 3-carbaldehyde moiety.

Protecting Group Strategies for Sequential Functionalization

Boc-Protected Intermediate Synthesis

The anionic rearrangement of N-Boc-hydroxylamine derivatives, as detailed in Organic Syntheses, provides a route to tert-butyl-protected pyrroles. For example, tert-butyl 4-methyl-3,6-dihydro-2H-1,2-oxazine-2-carboxylate undergoes rearrangement to yield N-Boc-3-methylpyrrole, which can be deprotected and formylated. This method’s advantage lies in its high enantiomeric purity when chiral starting materials are used, though additional steps are required to introduce the aldehyde group.

Orthogonal Deprotection-Formylation Sequences

Combining Boc protection with Vilsmeier-Haack formylation allows sequential functionalization. After installing the tert-butyl group via Boc protection, formylation at the 3-position is achieved using POCl₃/DMF. Subsequent methylation at the 4-position via Suzuki-Miyaura coupling with methylboronic acid completes the synthesis (Table 2).

Comparative Analysis of Methodologies

Table 1: Comparison of Key Synthetic Routes

Method Starting Material Catalyst/Reagent Temp (°C) Time (h) Yield (%) Reference
Friedel-Crafts Alkylation Pyrrole-3-carbaldehyde AlCl₃, tert-butyl Cl 0–25 1.5 98
Zr-Catalyzed Cyclization N-Acyl α-aminoaldehyde ZrCl₄ 25 24 82
Hydrogenative Cyclization 4-Methyl-2-cyanopyrrole Pd-C/HZSM-5 80 18 75
Boc Protection/Formylation N-Boc-3-methylpyrrole POCl₃/DMF 0–25 12 65

Table 2: Optimization of Reaction Conditions

Parameter Friedel-Crafts Zr Catalysis Hydrogenation
Solvent 1,2-Dichloroethane Dichloromethane 1,4-Dioxane
Catalyst Loading 10 mol% AlCl₃ 5 mol% ZrCl₄ 5 wt% Pd-C
Workup Complexity Low Moderate High
Regioselectivity Control Moderate High Low

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of aldehydes, affecting various metabolic pathways .

Comparison with Similar Compounds

  • 1-tert-Butyl-4-methyl-1H-pyrrole-2-carbaldehyde
  • 1-tert-Butyl-3-methyl-1H-pyrrole-4-carbaldehyde
  • 1-tert-Butyl-4-methyl-1H-pyrrole-5-carbaldehyde

Comparison: 1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the tert-butyl, methyl, and aldehyde groups on the pyrrole ring. This unique structure influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Biological Activity

1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of bioactive compounds and pharmaceuticals, which positions it as a significant candidate for further research into its biological properties.

Chemical Structure and Properties

The chemical formula for this compound is C11H15NC_{11}H_{15}N. The structure features a pyrrole ring with a tert-butyl group and a methyl group, along with an aldehyde functional group, which contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has been investigated for its efficacy against different bacterial strains, showing promising results in inhibiting growth.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, making it a candidate for further anticancer drug development.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound displayed significant antibacterial activity, particularly against Gram-positive bacteria.
CompoundPathogenMIC (µg/mL)
This compoundStaphylococcus aureus12.5
This compoundEscherichia coli25
  • Antimycobacterial Activity :
    • In another investigation focusing on mycobacterial infections, derivatives of pyrrole including this compound were tested against Mycobacterium tuberculosis. The results demonstrated that certain modifications of the parent structure could enhance activity against resistant strains.

The anticancer potential of this compound is hypothesized to involve the following mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that the compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death.

Research Findings

In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and A375 (melanoma), with IC50 values indicating effective dose-response relationships.

Cell LineIC50 (µM)
HeLa15
A37510

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methodologies, including multi-component reactions that allow for rapid assembly of diverse pyrrole scaffolds. These synthetic routes not only facilitate the production of this compound but also enable the exploration of structural modifications to enhance its biological activity.

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